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Compound of Interest

Compound Name: Aurothioglucose

Cat. No.: B1665330

Aurothioglucose (GTG), a gold-containing glucose analog, serves as a valuable tool for
researchers studying obesity and metabolic disorders. When administered to certain animal
models, particularly mice, it selectively induces lesions in the ventromedial hypothalamus
(VMH), a critical region for regulating energy balance and satiety. The destruction of glucose-
sensing neurons in this area leads to a well-characterized phenotype of hyperphagia
(excessive eating), rapid weight gain, and subsequent obesity.[1][2] This chemically-induced
model of obesity is instrumental for investigating the pathophysiology of metabolic syndrome,
exploring the central control of appetite, and screening potential anti-obesity therapeutics.[2][3]

The development of obesity in GTG-treated mice is attributed to the damage of glucose-
receptive neurons primarily located in the VMH and the arcuate nucleus.[4][5] This damage
disrupts the normal satiety signals, leading to persistent overeating. The resulting metabolic
phenotype can vary between mouse strains, with some strains developing severe obesity and
diabetes, while others exhibit obesity without becoming diabetic, making this a versatile model
for studying the genetic factors that influence the progression of obesity-related comorbidities.

[2]

Experimental Protocols
Protocol 1: Induction of Hypothalamic Lesions in Mice

This protocol details the standard procedure for preparing and administering aurothioglucose
to induce hypothalamic lesions in mice.
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1.1. Animal Models:

e Recommended Strains: C57BL/6J, DBA/2, C57BLKs, BDF1, and other genetically normal
mouse strains are commonly used.[2][4] Note that susceptibility to developing diabetes post-
lesion varies by strain.[2]

e Age and Sex: Young adult mice (8-10 weeks old) are typically used. Both male and female
mice can be used, though some studies have focused on females.[1][6]

e Acclimation: Animals should be acclimated to the housing facility for at least one week prior
to the experiment with ad libitum access to standard chow and water.

1.2. Materials and Reagents:

Aurothioglucose (Gold thioglucose), powder

Sterile 0.9% saline solution

Animal scale

1 mL syringes with 25-27 gauge needles

Heating block or water bath

Vortex mixer

1.3. Aurothioglucose Solution Preparation:

» Aurothioglucose is poorly soluble in water at room temperature. It must be prepared as a
suspension in sterile 0.9% saline.

e Calculate the required amount of GTG based on the desired concentration and the number
of animals. A common concentration is 50 mg/mL.

» Weigh the GTG powder and add it to the appropriate volume of sterile saline in a sterile tube.

o Gently warm the solution to approximately 50-60°C to aid in suspension.
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» Vortex vigorously immediately before each injection to ensure a uniform suspension. The
solution should appear as a milky, homogenous suspension.

1.4. Administration Protocol:

e Fasting: It is recommended to fast the mice for 12-16 hours overnight before GTG injection.
This enhances the uptake of GTG by glucose-sensing neurons.

e Dosage Calculation: Weigh each mouse immediately before injection to determine the
precise dose. The dose is critical and can vary by strain and desired lesion severity.

e Injection:
o Administer the GTG suspension via a single intraperitoneal (IP) injection.[6]
o Ensure the solution is well-suspended immediately prior to drawing it into the syringe.
o Use proper animal handling techniques to minimize stress.
e Post-Injection Monitoring:
o Return mice to their cages with free access to food and water.
o Monitor animals closely for the first 48 hours for any signs of acute toxicity or distress.[5]

o Body weight and food intake should be measured daily for the first week and then at
regular intervals (e.g., weekly) for the duration of the study.[6] Hyperphagia and significant
weight gain typically begin within one to two weeks post-injection.[2][5]

Protocol 2: Histological Verification of Hypothalamic
Lesions

This protocol is essential to confirm the location and extent of the hypothalamic lesion.
2.1. Tissue Collection and Preparation:

o At the end of the study period (e.g., 8-12 weeks post-injection), euthanize the mice using an

approved method.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/361172/
https://pubmed.ncbi.nlm.nih.gov/11570700/
https://pubmed.ncbi.nlm.nih.gov/361172/
https://pubmed.ncbi.nlm.nih.gov/20706204/
https://pubmed.ncbi.nlm.nih.gov/11570700/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in
phosphate-buffered saline (PBS) to fix the brain tissue.

o Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
o Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

o Freeze the brain and cut coronal sections (e.g., 30-40 um thick) through the hypothalamus
using a cryostat or vibratome.

2.2. Staining and Analysis:

Mount the sections on glass slides.

o Perform Nissl staining (e.g., with cresyl violet) or Hematoxylin and Eosin (H&E) staining to
visualize neuronal cell bodies.

 Inlesioned animals, look for evidence of gliosis, neuronal loss, and tissue damage
specifically within the ventromedial hypothalamus (VMH) and potentially the arcuate nucleus.

[5]

o Compare the histology of GTG-treated mice with that of saline-injected control mice to
confirm the specific site of the lesion.

Data Presentation
Quantitative Data Summary

The following tables provide a summary of typical dosages and expected outcomes based on
published literature.

Table 1: Recommended Aurothioglucose Dosages for Lesion Induction in Mice

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11570700/
https://www.benchchem.com/product/b1665330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Administration

Mouse Strain Dosage E—— Reference
C57BL/6J 0.6 g/kg (600 mg/kg) Intraperitoneal (IP) [4]
Albino Mice 0.3 mg/g (300 mg/kg) Intraperitoneal (IP) [6]
Various Strains 800-1000 mg/kg Intraperitoneal (IP) [7]

Note: The optimal dose may require pilot testing as it can be influenced by the specific mouse

strain, supplier, and housing conditions.

Table 2: Representative Timeline of Phenotypic Changes Post-GTG Injection

Expected

Time Point . Notes Reference
Observation
Increased i
) May contribute to
hypothalamic _ _
Day 2 ) transient changes in [5]
serotonin (5-HT) )
food intake.
levels.
Onset of body weight Hyperphagia begins to
Week 1 ) y el )_/p P ] g .g [5]
increase. drive weight gain.
Phenotype is well-
Significant obesity and  established. In
Weeks 8-12 elevated plasma susceptible strains, [2]
glucose. impaired insulin
secretion is evident.
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Experimental Workflow for GTG-Induced Obesity Model
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Caption: Workflow for creating and verifying the aurothioglucose-induced obesity model.
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Proposed Mechanism of Aurothioglucose (GTG) Neurotoxicity
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Caption: Proposed mechanism of GTG-induced selective neurotoxicity in the hypothalamus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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